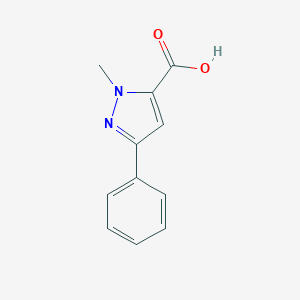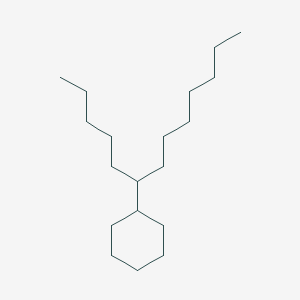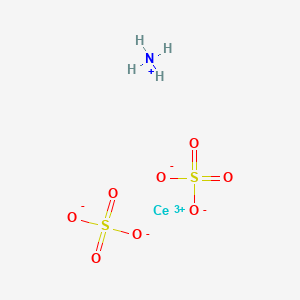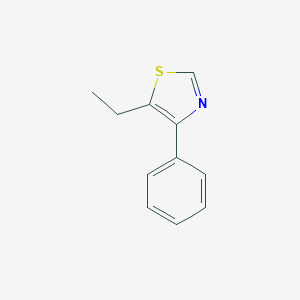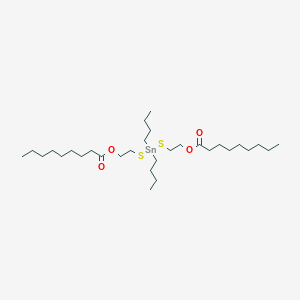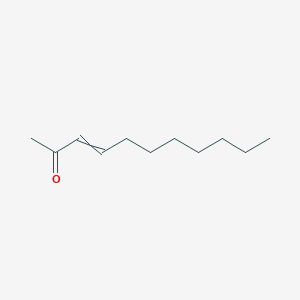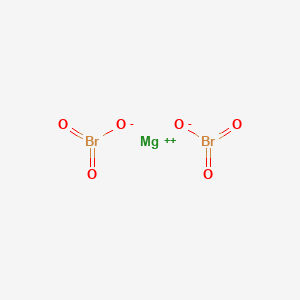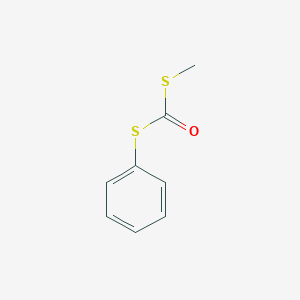
Methylsulfanyl(phenylsulfanyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylsulfanyl(phenylsulfanyl)methanone, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a research chemical that has gained popularity in recent years due to its potential applications in scientific research. MPA is a potent dopamine reuptake inhibitor that has been found to have a range of biochemical and physiological effects.
作用機序
MPA works by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to a range of biochemical and physiological effects.
生化学的および生理学的効果
MPA has been found to have a range of biochemical and physiological effects. It has been found to increase locomotor activity in rats, which suggests that it has stimulant properties. MPA has also been found to increase the release of dopamine and norepinephrine in the brain, which suggests that it may have potential applications in treating depression.
実験室実験の利点と制限
One of the main advantages of using MPA in lab experiments is that it is a potent dopamine reuptake inhibitor, which makes it useful in studying the role of dopamine in various physiological processes. However, one of the limitations of using MPA in lab experiments is that it is a synthetic compound that has not been extensively studied in humans, which means that its effects on humans are not well understood.
将来の方向性
There are several future directions for research on MPA. One potential direction is to study the effects of MPA on the brain and its potential applications in treating depression. Another potential direction is to study the effects of MPA on drug addiction and the role of dopamine in addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of MPA and its potential applications in scientific research.
合成法
The synthesis of MPA involves the reaction of 2-thiophenecarboxaldehyde with nitroethane to form 2-nitro-1-(thiophen-2-yl)ethene. This compound is then reduced with sodium borohydride to form 2-amino-1-(thiophen-2-yl)ethanol. The final step involves the reaction of this compound with 1-bromopropane to form MPA.
科学的研究の応用
MPA has been extensively studied for its potential applications in scientific research. It has been found to be a potent dopamine reuptake inhibitor, which makes it useful in studying the role of dopamine in various physiological processes. MPA has also been found to have potential applications in studying drug addiction and the effects of drugs on the brain.
特性
CAS番号 |
13509-29-0 |
|---|---|
製品名 |
Methylsulfanyl(phenylsulfanyl)methanone |
分子式 |
C8H8OS2 |
分子量 |
184.3 g/mol |
IUPAC名 |
methylsulfanyl(phenylsulfanyl)methanone |
InChI |
InChI=1S/C8H8OS2/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3 |
InChIキー |
MSXKMQPVMYECGD-UHFFFAOYSA-N |
SMILES |
CSC(=O)SC1=CC=CC=C1 |
正規SMILES |
CSC(=O)SC1=CC=CC=C1 |
同義語 |
Dithiocarbonic acid S-methyl S-phenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



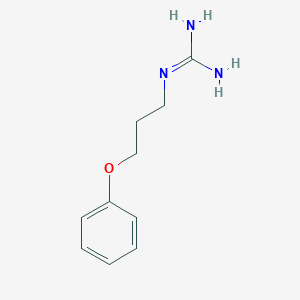
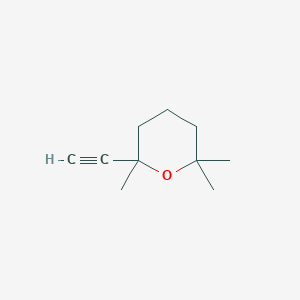
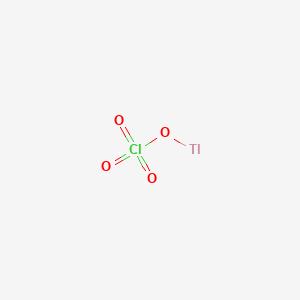
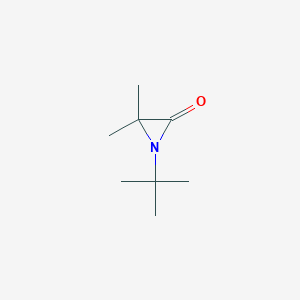

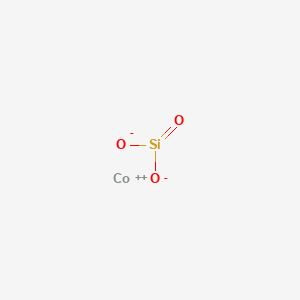
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
